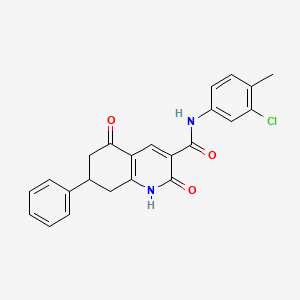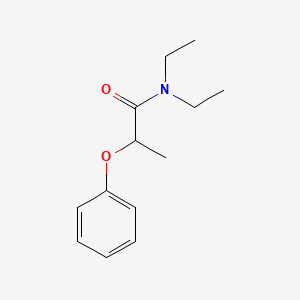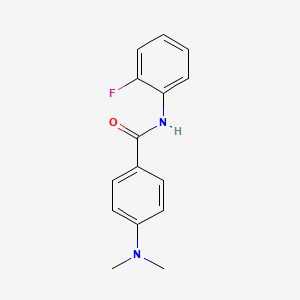![molecular formula C23H20N2O4S3 B11032296 (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11032296.png)
(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(2E)-1-(8-エトキシ-4,4-ジメチル-1-チオキソ-1,4-ジヒドロ-5H-[1,2]ジチオロ[3,4-c]キノリン-5-イル)-3-(4-ニトロフェニル)プロプ-2-エン-1-オン は、キノリンコア、ニトロフェニル基、共役エノン系など、ユニークな構造的特徴を持つ複雑な有機分子です。
製造方法
合成経路と反応条件
この化合物の合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを必要とします。一般的な合成経路には以下が含まれます。
キノリンコアの形成: キノリンコアは、アニリンとグリセロールを硫酸とニトロベンゼンなどの酸化剤の存在下で縮合させるスクラウプ合成によって合成できます。
ジチオロ基の導入: ジチオロ基は、適切なジチオールとハロゲン化キノリン誘導体を用いる環化反応によって導入できます。
エトキシ化とジメチル化: エトキシ基とジメチル基は、通常、それぞれヨウ化エチルとヨウ化メチルを用いるアルキル化反応によって導入されます。
エノン系の形成: 最後のステップは、キノリン誘導体を水酸化ナトリウムなどの塩基の存在下で4-ニトロベンズアルデヒドと縮合させてエノン系を形成することです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dithiolo Group: The dithiolo group can be introduced through a cyclization reaction involving a suitable dithiol and a halogenated quinoline derivative.
Ethoxylation and Dimethylation: The ethoxy and dimethyl groups are typically introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the Enone System: The final step involves the condensation of the quinoline derivative with 4-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form the enone system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
反応の種類
酸化: この化合物は、特にチオキソ基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: ニトロフェニル基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: エトキシ基は、適切な条件下で他の求核剤で置換できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)
還元: パラジウム担持炭素 (Pd/C) を用いた水素ガス、水素化ホウ素ナトリウム (NaBH4)
置換: ナトリウムエトキシド、カリウムtert-ブトキシド
主要な生成物
酸化: スルホキシド、スルホン
還元: アミノ誘導体
置換: さまざまな置換キノリン誘導体
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造はさまざまな官能基化反応を可能にするため、有機合成において汎用性の高い中間体となります。
生物学
生物学的研究において、この化合物の誘導体は、抗菌、抗ウイルス、または抗癌などの興味深い生物活性を示す可能性があります。これらの活性は、構造活性相関 (SAR) 研究によって調べることができます。
医学
医薬品化学において、この化合物は、新規治療薬の開発のためのリード化合物として役立つ可能性があります。その潜在的な薬理活性は、in vitro および in vivo 研究によって調べることができます。
産業
産業分野において、この化合物は、その共役系と電子特性により、有機半導体や染料などの新素材の開発に役立つ可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities can be investigated through in vitro and in vivo studies.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。たとえば、抗菌活性を示す場合、細菌細胞膜または酵素と相互作用してその機能を阻害する可能性があります。抗癌特性を持つ場合、細胞シグナル伝達経路を阻害したり、癌細胞のアポトーシスを誘導したりする可能性があります。
類似化合物の比較
類似化合物
- (2E)-1-(8-エトキシ-4,4-ジメチル-1-チオキソ-1,4-ジヒドロ-5H-[1,2]ジチオロ[3,4-c]キノリン-5-イル)-3-(4-メトキシフェニル)プロプ-2-エン-1-オン
- (2E)-1-(8-エトキシ-4,4-ジメチル-1-チオキソ-1,4-ジヒドロ-5H-[1,2]ジチオロ[3,4-c]キノリン-5-イル)-3-(4-クロロフェニル)プロプ-2-エン-1-オン
独自性
この化合物の独自性は、特定の官能基と構造的特徴の組み合わせにあり、これらが異なる化学的および物理的特性をもたらします。類似化合物と比較して、異なる反応性パターン、生物活性、または材料特性を示す可能性があり、さらなる研究開発のための貴重なターゲットとなります。
類似化合物との比較
Similar Compounds
- (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or material properties, making it a valuable target for further research and development.
特性
分子式 |
C23H20N2O4S3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
(E)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H20N2O4S3/c1-4-29-16-10-11-18-17(13-16)20-21(31-32-22(20)30)23(2,3)24(18)19(26)12-7-14-5-8-15(9-6-14)25(27)28/h5-13H,4H2,1-3H3/b12-7+ |
InChIキー |
CQEJMRYDVFDMDG-KPKJPENVSA-N |
異性体SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[3-(2-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11032222.png)
![2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032227.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11032245.png)


![(1Z)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032266.png)
![2-acetyl-5'-bromo-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11032273.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11032285.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11032288.png)

![2,2,4,6-tetramethyl-N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11032292.png)
![N-[4-(acetylamino)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11032301.png)
